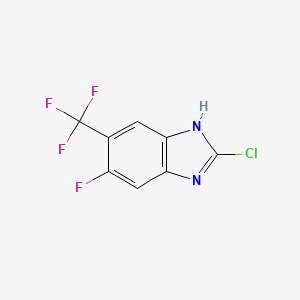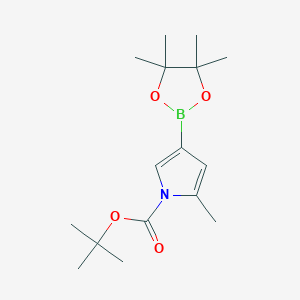
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable building block in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester typically involves the reaction of 5-methylpyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium acetate to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major products are hydrocarbons or functionalized alkenes.
Applications De Recherche Scientifique
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
5-Methoxy-3-pyridineboronic Acid Pinacol Ester: Used in the synthesis of fluorescent ligands.
3-Cyanopyridine-5-boronic Acid Pinacol Ester: Employed in the synthesis of nitriles and other functionalized compounds.
3-(Methoxycarbonyl)pyridine-5-boronic Acid Pinacol Ester: Utilized in the preparation of carbonyl compounds.
Uniqueness: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to undergo various reactions under mild conditions sets it apart from other boronic esters .
Propriétés
Formule moléculaire |
C16H26BNO4 |
|---|---|
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3 |
Clé InChI |
BJPUROKZECDUMN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)
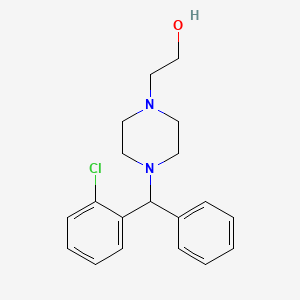
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
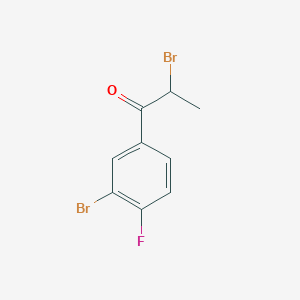
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
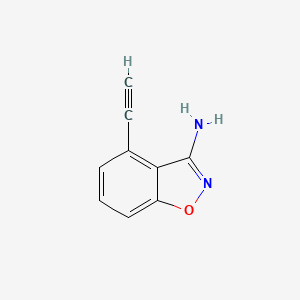
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)
![9-Chloro-9-phosphabicyclo[3.3.1]nonane](/img/structure/B13449155.png)
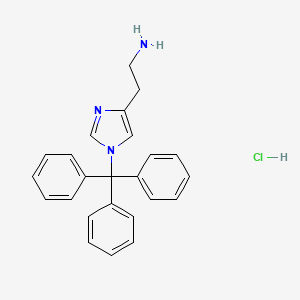
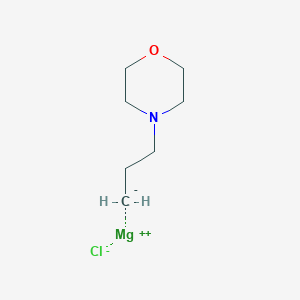
![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)
